2-(Ethylthio)ethylamine hydrochloride CAS number and properties
2-(Ethylthio)ethylamine hydrochloride CAS number and properties
An In-depth Technical Guide to 2-(Ethylthio)ethylamine Hydrochloride
Core Compound Identification
CAS Number: 54303-30-9[1][2][3][4]
This document provides a comprehensive technical overview of 2-(Ethylthio)ethylamine hydrochloride, a versatile chemical intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide covers the compound's chemical and physical properties, safety information, potential synthesis protocols, and key applications, presenting data in a structured and accessible format.
Chemical and Physical Properties
The fundamental properties of 2-(Ethylthio)ethylamine hydrochloride are summarized below. These characteristics are essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C4H12ClNS or C₂H₅SCH₂CH₂NH₂•HCl | [1][4][5] |
| Molecular Weight | 141.66 g/mol | [1][2][5] |
| Melting Point | 144-146°C (lit.) | [1][2][3] |
| Boiling Point | 167.4°C at 760 mmHg | [1] |
| Flash Point | 55.1°C | [1] |
| Appearance | Not specified in search results. Typically a white to off-white solid. | |
| Solubility | Not specified in search results. Expected to be soluble in water. | |
| Canonical SMILES | CCSCCN.Cl | [1][5] |
| InChI Key | AZQOTRRSHMSXFJ-UHFFFAOYSA-N | [1][5][6] |
| EC Number | 259-081-8 | [1][5] |
| MDL Number | MFCD00012903 | [2] |
Safety and Handling
While specific GHS hazard classifications for the hydrochloride salt were not found, the free base, 2-(Ethylthio)ethylamine (CAS 36489-03-9), is classified as a dangerous good for transport.[7] The safety information for the free base is provided below for reference and indicates that the hydrochloride salt should be handled with care in a laboratory setting.
| Hazard Class | GHS Pictogram(s) & Signal Word | Hazard Statement(s) for Free Base (CAS 36489-03-9) |
| Flammability | GHS02: Flame | Highly flammable liquid and vapor. |
| Corrosion | GHS05: Corrosion | Causes severe skin burns and eye damage. |
| Health Hazard | GHS07: Exclamation Mark | May cause respiratory irritation. |
| Signal Word | Danger |
Note: This data is for the free base and should be used as a guideline. Always consult the specific Safety Data Sheet (SDS) for 2-(Ethylthio)ethylamine hydrochloride before use.
Storage: Store at room temperature in a dry, airtight container.[2]
Experimental Protocols and Synthesis
2-(Ethylthio)ethylamine hydrochloride serves as a building block in organic synthesis. While specific, detailed experimental protocols for its synthesis are proprietary to chemical suppliers, a plausible synthetic route can be derived from known chemical reactions of its precursors.
Proposed Synthesis Workflow:
The synthesis of the free base, 2-(ethylthio)ethylamine, can be envisioned through the reaction of sodium ethanethiolate with 2-chloroethylamine, followed by hydrochloride salt formation.
Caption: Proposed synthesis workflow for 2-(Ethylthio)ethylamine hydrochloride.
Methodology:
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Nucleophile Preparation: Ethanethiol is deprotonated using a strong base like sodium hydroxide in a suitable solvent to form the sodium ethanethiolate nucleophile.
-
Nucleophilic Substitution: The resulting ethanethiolate attacks 2-chloroethylamine hydrochloride in an S(_N)2 reaction, displacing the chloride ion to form the free base, 2-(ethylthio)ethylamine.
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Salt Formation and Purification: The free base is isolated and then treated with hydrochloric acid (often as a solution in an organic solvent like ether) to precipitate the desired 2-(Ethylthio)ethylamine hydrochloride salt. The product can then be purified by recrystallization.
Analytical Characterization: The structure and purity of 2-(Ethylthio)ethylamine hydrochloride are typically confirmed using standard analytical techniques. Available spectral data includes:
-
Nuclear Magnetic Resonance (NMR): 13C NMR spectra are available for structural elucidation.[6]
-
Infrared Spectroscopy (FTIR): FTIR spectra can confirm the presence of key functional groups.[6]
-
Raman Spectroscopy: Raman spectra provide complementary vibrational information.[6]
Applications in Research and Development
2-(Ethylthio)ethylamine hydrochloride is a valuable intermediate due to its bifunctional nature, possessing both a primary amine and a thioether group. This structure allows for its incorporation into a wide range of more complex molecules.
Caption: Major application areas for 2-(Ethylthio)ethylamine hydrochloride.
1. Pharmaceutical and Agrochemical Synthesis: The primary use of this compound is as a versatile intermediate in organic synthesis.[2] The presence of a sulfur-containing functional group is crucial for the biological activity of many pharmaceutical and agrochemical compounds.[2] The 2-phenethylamine scaffold, a related structure, is found in a vast array of medicinally active compounds, highlighting the importance of this structural motif in drug design.[8]
2. Coordination Chemistry: The amine and thioether groups act as excellent ligands for transition metals. Research has shown its use in forming complexes with Palladium (Pd) and Platinum (Pt).[3] It has also been utilized in the synthesis of bis(phosphino)amine ligands for Chromium(III) catalyzed ethylene tetramerization.[3]
3. Material Science: Its molecular structure lends itself to applications in material science. The amine and thioether functionalities contribute to its effectiveness as a corrosion inhibitor by adsorbing onto metal surfaces.[2] It also serves as a component in the preparation of specialized surfactants and emulsifiers.[2]
4. Research in Biological Activity: While research on the direct biological activity of 2-(ethylthio)ethylamine hydrochloride is limited, related thiol-containing compounds are often investigated for various therapeutic properties. For instance, derivatives of the structurally similar 2-(tritylthio)ethylamine have been studied for their potential as antioxidants and enzyme inhibitors.[9] This suggests that derivatives of 2-(ethylthio)ethylamine could be valuable leads in drug discovery programs.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 2-(Ethylthio)ethylamine hydrochloride [myskinrecipes.com]
- 3. 2-(ethylthio)ethylamine hydrochloride | CAS#:54303-30-9 | Chemsrc [chemsrc.com]
- 4. scbt.com [scbt.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. scbt.com [scbt.com]
- 8. mdpi.com [mdpi.com]
- 9. Buy 2-(Tritylthio)ethylamine hydrochloride | 15297-43-5 [smolecule.com]
